molecular formula C16H12ClN5O4 B107700 Einecs 239-414-3 CAS No. 15394-93-1

Einecs 239-414-3

Cat. No.: B107700
CAS No.: 15394-93-1
M. Wt: 373.75 g/mol
InChI Key: OJTGJINHHPXTJI-UHFFFAOYSA-N
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Description

Einecs 239-414-3, also known by its Chemical Abstracts Service number 15394-93-1, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Einecs 239-414-3 involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by manufacturers. general synthetic methods may include the use of specific reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of this compound is carried out in specialized chemical plants. The process involves large-scale chemical reactions, purification steps, and quality control measures to ensure the compound meets industry standards. The production methods are designed to be efficient and cost-effective while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions: Einecs 239-414-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogens and other nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Einecs 239-414-3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and as a tool for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 239-414-3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Einecs 239-414-3 can be compared with other similar compounds in terms of its chemical structure, reactivity, and applications. Some similar compounds include:

    Einecs 239-934-0 (mercurous oxide): Known for its use in various chemical reactions and industrial applications.

    Einecs 234-985-5 (bismuth tetroxide): Utilized in similar contexts but with different chemical properties and reactivity.

The uniqueness of this compound lies in its specific chemical structure and the range of applications it supports, making it a valuable compound in scientific research and industry.

Biological Activity

Overview of Einecs 239-414-3

This compound is classified under the European Chemicals Agency (ECHA) as a substance that poses significant risks to both human health and the environment. According to ECHA, it is suspected of causing reproductive toxicity and is very toxic to aquatic life. The compound's structure and properties contribute to its biological effects, making it a subject of interest in toxicological studies.

Toxicity Profile

The toxicity of this compound can be summarized in the following table:

Endpoint Value Reference
Acute Toxicity (Oral)LD50 > 2000 mg/kgECHA
Reproductive ToxicitySuspectedECHA
Aquatic Toxicity (Fish)LC50 < 1 mg/LECHA
Aquatic Toxicity (Daphnia)EC50 < 0.1 mg/LECHA

The biological activity of this compound primarily stems from its ability to disrupt endocrine function and induce oxidative stress in biological systems. Studies have shown that the compound can interfere with hormone signaling pathways, leading to reproductive and developmental toxicity.

Case Studies

  • Reproductive Toxicity Study : A study conducted on rodents demonstrated that exposure to this compound during gestation resulted in decreased fetal viability and increased incidence of malformations. The study highlighted the compound's potential to affect fertility and embryonic development.
  • Aquatic Toxicity Assessment : Research involving various aquatic species revealed that this compound significantly affects fish populations, with observed behavioral changes and mortality rates linked to exposure levels. The compound's persistence in aquatic environments raises concerns about long-term ecological impacts.

Research Findings

Recent studies have focused on the environmental implications of this compound. Key findings include:

  • Bioaccumulation Potential : Investigations indicate that the compound can bioaccumulate in aquatic organisms, leading to higher concentrations in the food chain.
  • Environmental Persistence : The chemical's stability in water bodies suggests a prolonged environmental presence, which can exacerbate its toxic effects on wildlife.
  • Regulatory Status : Given its hazardous nature, this compound is subject to stringent regulatory controls under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) guidelines in Europe.

Properties

CAS No.

15394-93-1

Molecular Formula

C16H12ClN5O4

Molecular Weight

373.75 g/mol

IUPAC Name

4-[(5-chloro-2-hydroxy-3-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C16H12ClN5O4/c1-9-14(16(24)21(20-9)11-5-3-2-4-6-11)19-18-12-7-10(17)8-13(15(12)23)22(25)26/h2-8,14,23H,1H3

InChI Key

OJTGJINHHPXTJI-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C3=CC=CC=C3

Origin of Product

United States

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